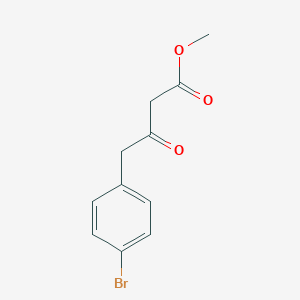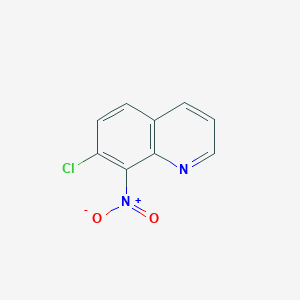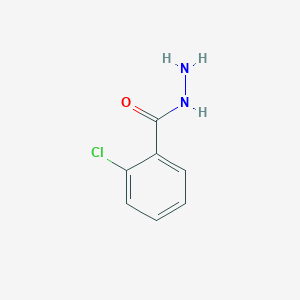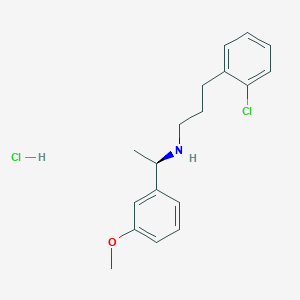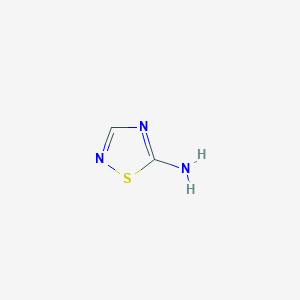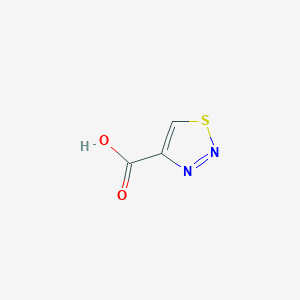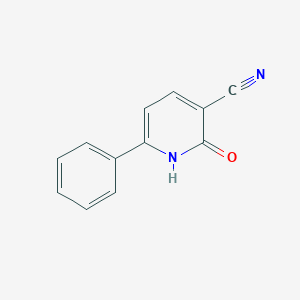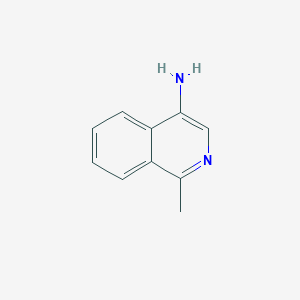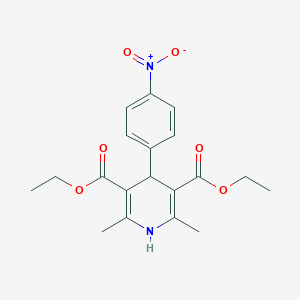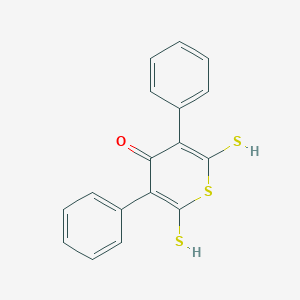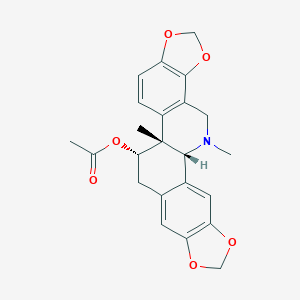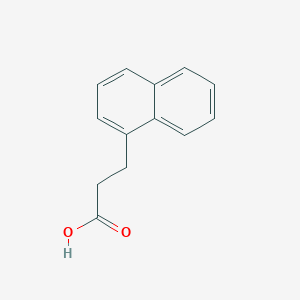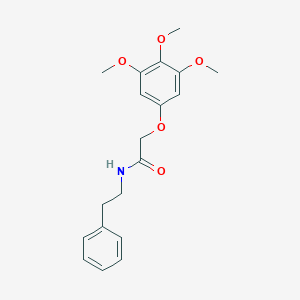
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, also known as PEA-TM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEA-TM belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In recent years, PEA-TM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is not fully understood, but it is thought to act on various systems in the body, including the immune system, nervous system, and endocannabinoid system. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to modulate the activity of endocannabinoid receptors, which are involved in a range of physiological processes such as pain perception and immune function.
Effets Biochimiques Et Physiologiques
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research on N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, including investigating its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide and its effects on various systems in the body. Additionally, the development of new analogs of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide may provide further insight into its potential therapeutic properties and may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide involves the reaction of 3,4,5-trimethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide. The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
Propriétés
Numéro CAS |
116876-80-3 |
|---|---|
Nom du produit |
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
Clé InChI |
HJMHFWWJFHHQHX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
Autres numéros CAS |
116876-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



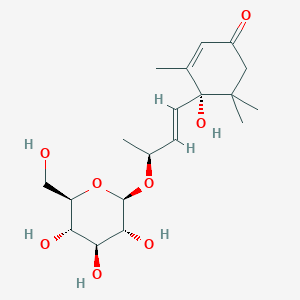
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
